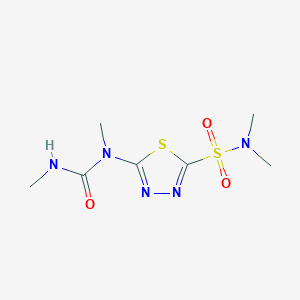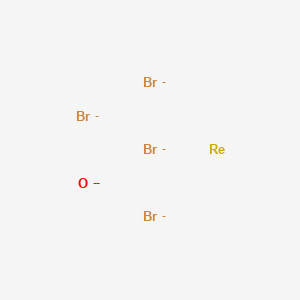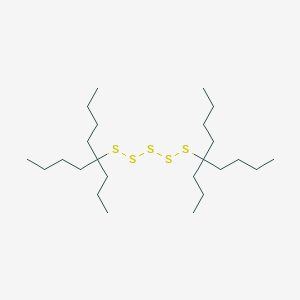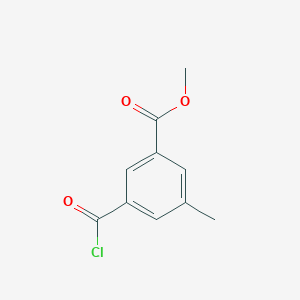
Methyl 3-(chlorocarbonyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorocarbonyl)-5-methylbenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a chlorine atom is attached to the carbonyl group. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl 3-methylbenzoate. The reaction typically uses thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-methylbenzoate
Chlorinating Agent: Thionyl chloride or oxalyl chloride
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform
Product: this compound
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with controlled temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
Carboxylic acid: from hydrolysis.
Alcohol: from reduction.
Applications De Recherche Scientifique
Methyl 3-(chlorocarbonyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methylbenzoate depends on its chemical reactivity. The compound’s chlorocarbonyl group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The chlorine atom in the carbonyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorocarbonyl)benzoate: Similar structure but without the methyl group on the benzene ring.
Methyl 4-(chlorocarbonyl)benzoate: Chlorocarbonyl group positioned at the para position instead of the meta position.
Methyl 3-(bromocarbonyl)-5-methylbenzoate: Bromine atom instead of chlorine in the carbonyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and chlorocarbonyl groups on the benzene ring, which imparts specific reactivity and properties that are valuable in various chemical synthesis processes.
Propriétés
Numéro CAS |
388072-64-8 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl 3-carbonochloridoyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3 |
Clé InChI |
RKOZJOONHHVMOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
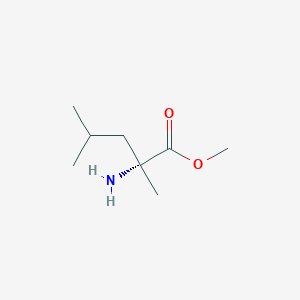

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)

